8-(3,4-dimethylphenyl)-7-(furan-2-yl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(3,4-dimethylphenyl)-7-(furan-2-yl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that features a unique structure combining a dimethylphenyl group, a furan ring, and an imidazopurine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4-dimethylphenyl)-7-(furan-2-yl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-(3,4-dimethylphenyl)-7-(furan-2-yl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
8-(3,4-dimethylphenyl)-7-(furan-2-yl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 8-(3,4-dimethylphenyl)-7-(furan-2-yl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3-(furan-2-yl)-4H-chromen-4-ones: These compounds share the furan ring and are used in similar synthetic applications.
2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one: This compound has a different core structure but shares some functional group similarities.
Uniqueness
8-(3,4-dimethylphenyl)-7-(furan-2-yl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its combination of a dimethylphenyl group, a furan ring, and an imidazopurine core. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, making it distinct from other similar compounds.
Properties
Molecular Formula |
C21H19N5O3 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
6-(3,4-dimethylphenyl)-7-(furan-2-yl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C21H19N5O3/c1-12-7-8-14(10-13(12)2)26-15(16-6-5-9-29-16)11-25-17-18(22-20(25)26)23(3)21(28)24(4)19(17)27/h5-11H,1-4H3 |
InChI Key |
CZLYVPQFQGUHTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=CO5)C |
Origin of Product |
United States |
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